BenchChemオンラインストアへようこそ!

3-Phenylpropylhydrazine

GABA transaminase neurochemistry MAO inhibitor

3-Phenylpropylhydrazine (CAS 3381-02-0) is an arylalkylhydrazine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. Its structure consists of a phenyl ring connected to a hydrazine group via a three-carbon propyl chain, distinguishing it from the two-carbon ethyl spacer of the clinically established monoamine oxidase (MAO) inhibitor phenelzine.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 3381-02-0
Cat. No. B3395310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropylhydrazine
CAS3381-02-0
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNN
InChIInChI=1S/C9H14N2/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2
InChIKeyDJQQFWAGPAXTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropylhydrazine (CAS 3381-02-0): Chemical Identity and Core Pharmacological Profile


3-Phenylpropylhydrazine (CAS 3381-02-0) is an arylalkylhydrazine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . Its structure consists of a phenyl ring connected to a hydrazine group via a three-carbon propyl chain, distinguishing it from the two-carbon ethyl spacer of the clinically established monoamine oxidase (MAO) inhibitor phenelzine . Historically investigated as an MAO inhibitor, its biological profile extends beyond MAO to include inhibition of γ-aminobutyric acid transaminase (GABA-T) and modulation of prostaglandin biosynthesis, making it a compound of cross-disciplinary interest in neurochemistry and inflammation research .

Why 3-Phenylpropylhydrazine Cannot Be Replaced by Generic Hydrazine-Class MAO Inhibitors


Although 3-phenylpropylhydrazine belongs to the same arylalkylhydrazine class as phenelzine and phenylisopropylhydrazine, simple substitution among these analogs is unsupported by quantitative evidence. Direct comparative studies demonstrate that the length of the alkyl spacer critically determines inhibitory potency against non-MAO targets. Against GABA-T, phenylpropylhydrazine (C3 spacer) reduces activity to 49% of control, while phenelzine (C2 spacer) only reduces it to 58% . Conversely, in prostaglandin biosynthesis inhibition, phenelzine is 12-fold more potent than phenylpropylhydrazine . Furthermore, the GABA-T inhibitory effect of phenylpropylhydrazine is uniquely abolished by pretreatment with phenylisopropylhydrazine or tranylcypromine, a mechanistic vulnerability not shared across all hydrazine MAO inhibitors . These divergent, target-dependent potency shifts preclude interchangeable use and demand compound-level selection based on the specific biochemical endpoint of interest.

Quantitative Differentiation Evidence: 3-Phenylpropylhydrazine vs. Closest Analogs


GABA-T Inhibition: 3-Phenylpropylhydrazine Outperforms Phenelzine in Rat Brain

In a direct head-to-head comparison, 3-phenylpropylhydrazine inhibited GABA-T activity more potently than phenelzine in rat brain. Both compounds were tested under identical in vivo conditions, and their effects on GABA-T were measured as residual enzyme activity relative to untreated controls . The C3-spacer compound (phenylpropylhydrazine) achieved greater GABA-T suppression than the C2-spacer analog (phenelzine).

GABA transaminase neurochemistry MAO inhibitor

Prostaglandin Biosynthesis: 12-Fold Lower Potency Compared to Phenelzine Defines a Distinct Selectivity Window

In a head-to-head study measuring prostaglandin biosynthesis inhibition in rabbit renal medulla homogenate, 3-phenylpropylhydrazine demonstrated significantly weaker inhibition than phenelzine . The IC50 values reveal a clear structure-activity relationship where the C3 spacer (phenylpropylhydrazine) is approximately 12-fold less potent than the C2 spacer (phenelzine). Both compounds are substantially weaker than the reference NSAID indomethacin.

prostaglandin inflammation cyclooxygenase

LSD1 Enzyme Inhibition: A Mechanistic Dimension Absent in Classic MAO Inhibitors

3-Phenylpropylhydrazine dihydrochloride salt was evaluated for inhibition of lysine-specific histone demethylase 1A (LSD1), an epigenetic target implicated in oncology and beyond . The compound demonstrated measurable but modest affinity, with a Ki of 5,000 nM. While no direct comparison with phenelzine is available in the same assay, phenelzine's primary recognized mechanism is irreversible MAO inhibition, and it is not characterized as an LSD1 inhibitor in standard pharmacology databases.

LSD1 epigenetics histone demethylase

Antimicrobial Scaffold Potency: 3-Phenylpropyl Chain Confers 4-Fold MIC Advantage Over Phenethyl Analogs

In a series of benzylidenehydrazinylpyridinium salts, the 3-phenylpropyl side chain consistently produced lower MIC values against Staphylococcus aureus ATCC 29213 compared to phenethyl and benzyl analogs . This direct intra-study comparison demonstrates that the C3-phenylalkyl spacer is the critical structural determinant for antimicrobial potency in this chemotype.

antimicrobial pyridinium salts Staphylococcus aureus

Mechanistic Selectivity: GABA-T Inhibition Is Abolished by Phenylisopropylhydrazine Pretreatment

The GABA-T inhibitory effect of 3-phenylpropylhydrazine is uniquely susceptible to abolition by pretreatment with structurally related MAO inhibitors that themselves lack GABA-T activity . Pretreatment with phenylisopropylhydrazine or trans-2-phenylcyclopropylamine (tranylcypromine) completely abolished the GABA-T-lowering effect of phenylpropylhydrazine both in vivo and in vitro. Critically, these pretreatment agents had no effect on the GABA system when administered alone, indicating a specific antagonism of phenylpropylhydrazine's GABA-T action rather than a general pharmacological interaction.

mechanism of action GABA-T pharmacological antagonism

3-Phenylpropylhydrazine: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Neurochemical Tool for Studying GABAergic Signaling with Tunable On/Off Control

3-Phenylpropylhydrazine is well-suited as a neurochemical probe in rat brain models where elevation of GABA levels is the experimental endpoint. It reduces GABA-T activity to 49% of control, outperforming phenelzine (58%) in the same assay . Its GABA-T effect can be completely abolished by pretreatment with phenylisopropylhydrazine or tranylcypromine, enabling researchers to design experiments with temporal control over GABA elevation — a capability phenelzine does not offer .

Prostaglandin Pathway Studies Requiring Minimal Anti-Inflammatory Confounding

In experiments investigating MAO or GABA-T biology where concomitant inhibition of prostaglandin biosynthesis is undesirable, 3-phenylpropylhydrazine (IC50 = 75 µM for PG biosynthesis) presents a 12-fold lower risk of anti-inflammatory confounding than phenelzine (IC50 = 6.25 µM) . This makes it the preferred hydrazine probe when prostaglandin pathway neutrality is required.

Starting Scaffold for LSD1-Targeted Epigenetic Drug Discovery

The confirmed but modest LSD1 inhibition (Ki = 5,000 nM) of the 3-phenylpropylhydrazine scaffold provides a structurally distinct starting point for medicinal chemistry optimization. Unlike classical MAO inhibitor chemotypes such as phenelzine and tranylcypromine, which lack documented LSD1 activity, this scaffold offers an entry into the epigenetic inhibitor space with a different selectivity starting profile.

Lead Optimization in Antimicrobial Pyridinium Salt Programs Targeting Gram-Positive Pathogens

For antibacterial discovery programs focused on quaternary pyridinium salts, the 3-phenylpropyl substituent is the validated optimal chain length. Compound 3d bearing the 3-phenylpropyl group achieved an MIC of 4 µg/mL against S. aureus, matching ceftazidime and representing a 4-fold improvement over the phenethyl analog 3c (MIC = 16 µg/mL) . This structure-activity relationship is reproducible across multiple benzylidene substitution patterns (2d, 3d, 4d series).

Quote Request

Request a Quote for 3-Phenylpropylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.